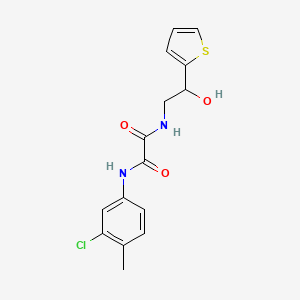

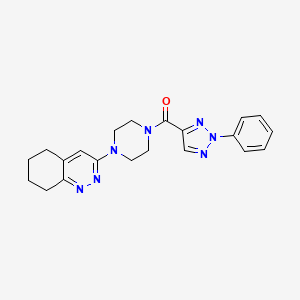

![molecular formula C20H17N3O3S2 B2439688 4-(DIMETHYLSULFAMOYL)-N-{NAPHTHO[1,2-D][1,3]THIAZOL-2-YL}BENZAMIDE CAS No. 315240-73-4](/img/structure/B2439688.png)

4-(DIMETHYLSULFAMOYL)-N-{NAPHTHO[1,2-D][1,3]THIAZOL-2-YL}BENZAMIDE

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(DIMETHYLSULFAMOYL)-N-{NAPHTHO[1,2-D][1,3]THIAZOL-2-YL}BENZAMIDE is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and industrial processes .

Mecanismo De Acción

Target of Action

The primary target of the compound 4-(DIMETHYLSULFAMOYL)-N-{NAPHTHO[1,2-D][1,3]THIAZOL-2-YL}BENZAMIDE, also known as GNF-Pf-3058, is the orphan apicomplexan transporter PF3D7_0312500 (pfmfr3) predicted to encode a member of the major facilitator superfamily (MFS) . This transporter plays a crucial role in the survival and proliferation of Plasmodium falciparum, the parasite responsible for malaria .

Mode of Action

GNF-Pf-3058 interacts with its target, the pfmfr3 transporter, in a way that disrupts the normal functioning of the parasite. The compound’s interaction with the transporter leads to decreased sensitivity to other antimalarial compounds that have a mitochondrial mechanism of action . This suggests that GNF-Pf-3058 may interfere with the parasite’s ability to transport essential molecules across the mitochondrial membrane .

Biochemical Pathways

The action of GNF-Pf-3058 affects the biochemical pathways associated with the mitochondrion of the Plasmodium falciparum parasite . The compound’s interaction with the pfmfr3 transporter disrupts the normal functioning of the mitochondrion, leading to decreased sensitivity to other antimalarial compounds that target the mitochondria . This disruption can affect the parasite’s energy production and other essential metabolic processes .

Pharmacokinetics

The optimization of these properties is often the most challenging part of the drug discovery process . The ADME profile of a drug molecule has a major impact on its bioavailability and the likelihood of its success .

Result of Action

The molecular and cellular effects of GNF-Pf-3058’s action involve disrupting the normal functioning of the Plasmodium falciparum parasite’s mitochondrion . This disruption leads to decreased sensitivity to other antimalarial compounds that target the mitochondria . The compound’s action can therefore affect the parasite’s energy production and other essential metabolic processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of GNF-Pf-3058. Factors such as light, temperature, and pollution could permanently alter our DNA and gene expression, particularly as climate change continues . Herbicide performance is also affected by numerous environmental factors, including sunlight, temperature, water stresses, and quality . These factors could potentially influence the effectiveness of GNF-Pf-3058 in combating malaria.

Métodos De Preparación

The synthesis of 4-(DIMETHYLSULFAMOYL)-N-{NAPHTHO[1,2-D][1,3]THIAZOL-2-YL}BENZAMIDE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the coupling of naphthalenesulfonyl chlorides with thiazole derivatives in the presence of a catalytic amount of 4-dimethylaminopyridine and trimethylamine . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalyst concentration to achieve higher yields and purity.

Análisis De Reacciones Químicas

This compound undergoes various types of chemical reactions, including:

Oxidation: The thiazole ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring, depending on the reagents and conditions used

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents employed.

Aplicaciones Científicas De Investigación

4-(DIMETHYLSULFAMOYL)-N-{NAPHTHO[1,2-D][1,3]THIAZOL-2-YL}BENZAMIDE has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound has shown potential in biological assays, particularly in the study of enzyme inhibition and receptor binding.

Medicine: Due to its structural features, it is being investigated for its potential therapeutic applications, including anti-inflammatory and anticancer activities

Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Comparación Con Compuestos Similares

Similar compounds to 4-(DIMETHYLSULFAMOYL)-N-{NAPHTHO[1,2-D][1,3]THIAZOL-2-YL}BENZAMIDE include other thiazole derivatives such as:

Sulfathiazole: An antimicrobial drug.

Ritonavir: An antiretroviral drug.

Abafungin: An antifungal drug

What sets this compound apart is its unique combination of functional groups and its potential for diverse biological activities. This compound’s structure allows for specific interactions with molecular targets that may not be possible with other thiazole derivatives.

Propiedades

IUPAC Name |

N-benzo[e][1,3]benzothiazol-2-yl-4-(dimethylsulfamoyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O3S2/c1-23(2)28(25,26)15-10-7-14(8-11-15)19(24)22-20-21-18-16-6-4-3-5-13(16)9-12-17(18)27-20/h3-12H,1-2H3,(H,21,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSTCDPZTVXJBJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

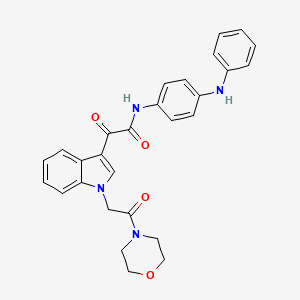

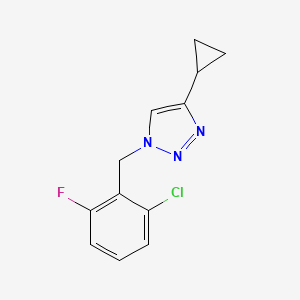

![[(3,5-Dichloro-6-methylpyridin-2-yl)carbamoyl]methyl 2-chloropyridine-4-carboxylate](/img/structure/B2439607.png)

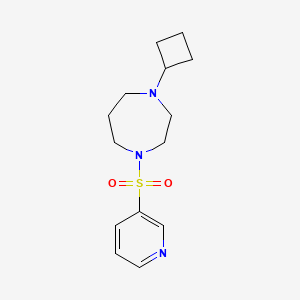

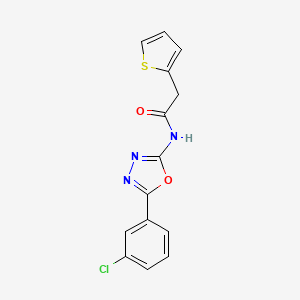

![4-(1,3-Thiazole-4-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2439609.png)

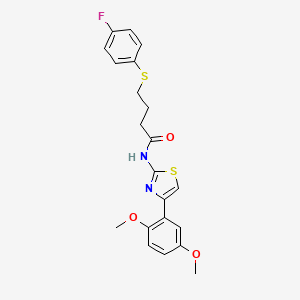

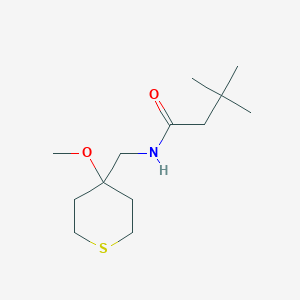

![Ethyl 2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetate](/img/structure/B2439619.png)

![Methyl 4-{4-[4-(methoxycarbonyl)-2-nitrophenyl]-1,4-diazepan-1-yl}-3-nitrobenzenecarboxylate](/img/structure/B2439624.png)

![2-bromo-N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzamide](/img/structure/B2439628.png)